- Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and IsoxazolinesJournal of Organic Chemistry, 2020, 85(23), 15726-15735,
Cas no 90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)

90924-54-2 structure
Nome del prodotto:ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
Numero CAS:90924-54-2
MF:C10H9NO3S
MW:223.248361349106
MDL:MFCD02090509
CID:802825
PubChem ID:329815975
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-, ethyl ester
- Ethyl 5-(2-thienyl)isoxazole-3-carboxylate
- Ethyl 5-thien-2-ylisoxazole-3-carboxylate
- ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
- 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester
- ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- YPIUQIUZEYMWAX-UHFFFAOYSA-N
- AK113894
- Maybridge3_007199
- HMS1451H05
- SBB018946
- OR6758
- 5161AC
- SB23045
- IDI1_018586
- AX8128985
- ethyl 5-(2-thienyl)-3-isoxazolecarboxylate
- ST24047070
- Ethyl 5-(2-thienyl)-3-isoxazolecarboxylate (ACI)
- DB-011161
- DTXSID60372553
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, AldrichCPR
- 3-Isoxazolecarboxylicacid,5-(2-thienyl)-,ethyl ester
- AS-9326
- 3-Isoxazolecarboxylic acid, 5-(2-thienyl)-, ethyl ester
- MFCD02090509
- 90924-54-2
- SR-01000642691-1
- CS-0055012
- AKOS003673451
- C77094
- SCHEMBL508571
- CCG-53531
- E1286
-
- MDL: MFCD02090509
- Inchi: 1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3
- Chiave InChI: YPIUQIUZEYMWAX-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(C2=CC=CS2)ON=1)OCC
Proprietà calcolate
- Massa esatta: 223.03000
- Massa monoisotopica: 223.03031432g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.6
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di fusione: 51.0 to 55.0 deg-C
- Punto di ebollizione: 379.7°C at 760 mmHg
- PSA: 80.57000
- LogP: 2.57980
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H319
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB201130-1 g |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate; . |
90924-54-2 | 1g |
€147.80 | 2023-06-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-1g |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95% | 1g |
¥1124.0 | 2024-04-17 | |
eNovation Chemicals LLC | D137739-50g |
ETHYL5-(2-THIENYL)ISOXAZOLE-3-CARBOXYLATE |
90924-54-2 | 97% | 50g |
$2157 | 2023-09-03 | |
TRC | E927670-500mg |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 500mg |
$ 104.00 | 2023-09-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-100mg |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95% | 100mg |
¥244.0 | 2024-04-17 | |
Chemenu | CM191233-5g |
Ethyl 5-thien-2-ylisoxazole-3-carboxylate |
90924-54-2 | 95% | 5g |
$281 | 2021-08-05 | |
Ambeed | A194167-250mg |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95% | 250mg |
$40.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-100mg |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95+% | 100mg |
159CNY | 2021-05-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0246-1G |
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 1g |
¥3719.09 | 2023-11-12 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-5g |
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |
90924-54-2 | 95+% | 5g |
2631CNY | 2021-05-08 |
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , tert-Butyl nitrite , Zinc bromide Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: tert-Butyl methyl ether ; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ; 0 °C; 7 d, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
Riferimento
- Molecular Recognition at the Active Site of Factor Xa: Cation-π Interactions, Stacking on Planar Peptide Surfaces, and Replacement of Structural WaterChemistry - A European Journal, 2012, 18(1), 213-222,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 24 h, rt
Riferimento
- Small-molecule activation of neuronal cell fateNature Chemical Biology, 2008, 4(7), 408-410,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C
Riferimento
- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole ProductsJournal of Organic Chemistry, 2020, 85(4), 2607-2617,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Dabco , tert-Butyl nitrite Catalysts: Cupric acetate Solvents: Toluene ; 6 - 10 h, 130 °C
Riferimento
- Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of IsoxazolesJournal of Organic Chemistry, 2019, 84(24), 16214-16221,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
- Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon CatchesOrganic Letters, 2001, 3(20), 3165-3168,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
- Synthesis of 5-substituted 3-isoxazolecarboxylic acid hydrazides and derivativesJournal of Organic Chemistry, 1961, 26, 1514-18,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Toluene ; 4 h, reflux
1.2 Catalysts: Dimethylformamide
1.3 Solvents: Dichloromethane ; rt; 4 h, rt
1.2 Catalysts: Dimethylformamide
1.3 Solvents: Dichloromethane ; rt; 4 h, rt
Riferimento
- Reactive organogels based on isoxazole esters: alkali metal ions selective gelation and crystallizationCrystEngComm, 2015, 17(42), 8058-8063,
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Raw materials
- Glycine ethyl ester monohydrochloride
- 2-Thiophenemethanol, a-methylene-
- Ethyl 2-Chloro-2-hydroxyiminoacetate
- 2-Acetylthiophene
- 2-Ethynylthiophene
- 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 2-Thiophenebutanoic acid, α-(hydroxyimino)-γ-oxo-, ethyl ester
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Preparation Products
ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Letteratura correlata
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate) Prodotti correlati
- 517870-23-4(methyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)
- 763109-71-3(5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid)
- 353525-11-8(Methyl 2-(4-amino-3-hydroxyphenyl)acetate)
- 2137994-08-0(methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine)
- 270584-80-0(Ethanone,1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro-)
- 2229567-67-1(4-amino-6,6-dimethylheptanoic acid)
- 1251020-63-9(tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate)
- 193358-40-6(Benzene,1,4-bis[(trimethoxysilyl)methyl]-)
- 63731-07-7((R)-But-3-en-2-amine)
- 185525-49-9(spiro[indane-2,4'-piperidine]-1-one hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90924-54-2)ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Purezza:99%
Quantità:5g
Prezzo ($):482.0